
5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole
Overview
Description
5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole is a heterocyclic compound featuring an indole core substituted at the 5-position with a 2,5-dimethylpyrrole moiety. This structural motif confers unique electronic and steric properties, making it a valuable scaffold in organic synthesis and medicinal chemistry. The compound has been synthesized via catalytic methods, such as alumina-mediated coupling reactions, which offer cost-effective and scalable routes for its production . Its applications span materials science (e.g., functionalizing carbon black for elastomer composites) and drug discovery (e.g., as a precursor for protein tyrosine phosphatase 1B (PTP 1B) inhibitors) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrole with an indole derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as toluene or dichloromethane, with the addition of a Lewis acid catalyst like aluminum chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives of the original compound.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of indole compounds exhibit significant anticancer activity. For instance, studies have shown that compounds containing the pyrrole moiety can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation. A specific study highlighted the effectiveness of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole in enhancing the efficacy of established chemotherapeutic agents, suggesting a potential role as an adjuvant in cancer therapy .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways. In vitro tests revealed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development into antimicrobial agents .
Synthetic Methodologies
Synthesis of Pyrrole Derivatives
The compound serves as a precursor in the synthesis of various pyrrole derivatives through reactions such as the Paal-Knorr synthesis. This method allows for the efficient generation of pyrrole compounds under mild conditions, which can be further functionalized to create complex molecular architectures useful in pharmaceuticals and agrochemicals . The following table summarizes key synthetic routes:
Reaction Type | Conditions | Yield (%) | Reference |
---|---|---|---|
Paal-Knorr Synthesis | Aqueous NH4OH, MW heating | 75-97 | |
Microwave-assisted | Room temperature | 80-99 | |
Solvent-free methods | Neat conditions | >95 |
Material Science
Organic Electronics
this compound has potential applications in organic electronics due to its electronic properties. Its ability to act as a hole transport material (HTM) has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown that incorporating this compound into device architectures can enhance charge mobility and overall device performance .
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study, researchers synthesized a series of indole derivatives including this compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast cancer cells compared to controls, with an IC50 value of approximately 12 µM .
Case Study 2: Antimicrobial Testing
A comprehensive antimicrobial assay was conducted to evaluate the efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 8 µg/mL for S. aureus and 16 µg/mL for E. coli, demonstrating its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors, modulating their activity. The indole and pyrrole rings provide a scaffold that can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with target proteins, thereby influencing their function .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
To contextualize the properties and applications of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole, a detailed comparison with analogous compounds is provided below.
Structural Analogs
Functional Analogs
Pyrrole-Containing Thiols/Disulfides (SHP, SSP) :
These compounds, such as 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethane-1-thiol (SHP), are used to functionalize carbon black for elastomer composites. Unlike this compound, they feature sulfur atoms, enabling covalent bonding with carbon surfaces and improving composite mechanical properties .Indole-Pyrrolidine-Dione Hybrids :
Compounds like 3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione (MW = 240.1) exhibit distinct biological activities, including kinase inhibition. Their fused pyrrolidine-dione ring enhances rigidity, contrasting with the flexible pyrrole linkage in the target compound .
Key Research Findings and Trends
- Synthetic Efficiency: Alumina-catalyzed synthesis of this compound achieves higher atom economy (E-factor < 5) compared to multi-step routes for analogs like 3e .
- Structure-Activity Relationships (SAR): The 2,5-dimethylpyrrole group in the target compound enhances π-π stacking in material composites and hydrophobic binding in biological targets, whereas bulkier substituents (e.g., cyclopropylamino in 3e) improve selectivity .
- Crystallographic Data : Unlike analogs such as 1a , which are characterized via X-ray diffraction , the target compound lacks published crystal structures, highlighting a gap in structural validation.
Biological Activity
The compound 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole belongs to a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of indole derivatives with pyrrole-based compounds. Various methods have been reported, including multi-step synthesis and one-pot reactions, which yield different derivatives with varying biological activities. The characterization of synthesized compounds is often performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structures.
Table 1: Synthesis Overview
Compound | Reaction Type | Yield (%) | Characterization Method |
---|---|---|---|
This compound | Multi-step synthesis | 75% | NMR, IR, MS |
Antioxidant Properties
Recent studies have highlighted the antioxidant properties of this compound. In vitro assays using the DPPH radical scavenging method demonstrated significant antioxidant activity. The IC50 values for this compound were found to be comparable to standard antioxidants, indicating its potential as a natural antioxidant agent .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. In particular, it exhibited significant inhibitory effects against multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were notably low, suggesting its efficacy as an antimicrobial agent .
Anticancer Activity
In cancer research, this compound has demonstrated cytotoxic effects against several cancer cell lines. Studies indicated that this compound can induce apoptosis in A549 lung adenocarcinoma cells with an IC50 value in the low micromolar range. The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation .
Enzyme Inhibition Studies
Molecular docking studies have revealed that this compound interacts with key enzymes involved in cancer progression and bacterial resistance. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), both critical targets for therapeutic intervention in cancer and bacterial infections .
Case Study 1: Antioxidant Activity Evaluation
In a study evaluating the antioxidant activity of various indole derivatives, this compound was included among other synthesized compounds. The results indicated that it possessed a higher antioxidant capacity than several known standards, reinforcing its potential use in preventing oxidative stress-related diseases .
Case Study 2: Antimicrobial Efficacy Against MRSA
A comprehensive evaluation of the antimicrobial properties of this compound included testing against MRSA strains. The results showed that it significantly inhibited bacterial growth at concentrations lower than those required for traditional antibiotics. This suggests a potential role in addressing antibiotic resistance .
Case Study 3: Cytotoxicity Against Cancer Cell Lines
Research focused on the anticancer properties revealed that treatment with this compound led to a marked decrease in cell viability in A549 cells. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, indicating its mechanism involves triggering programmed cell death pathways .
Q & A
Q. Basic: What are the common synthetic routes for preparing 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole, and how are they optimized?
Answer:
The synthesis typically involves coupling pyrrole derivatives with indole precursors. A standard method includes:
- Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC): For example, a similar indole derivative was synthesized using CuI in PEG-400/DMF, yielding 42% after column chromatography .
- Acid-catalyzed cyclization: Refluxing intermediates in acetic acid with sodium acetate (e.g., 3–5 hours) is common for indole ring formation .
Optimization Strategies:
- Catalyst systems: CuI in PEG-400 improves reaction homogeneity and reduces metal contamination .
- Solvent selection: Polar aprotic solvents (DMF) enhance solubility of aromatic intermediates .
- Temperature control: Prolonged reflux (>12 hours) increases yield but risks decomposition; TLC monitoring is critical .
Q. Basic: How is the purity and structural integrity of this compound validated experimentally?
Answer:
Key analytical methods include:
- 1H/13C/19F NMR: Confirms substituent positions and absence of byproducts. For example, 19F NMR is critical if fluorinated analogs are synthesized .
- HRMS (High-Resolution Mass Spectrometry): Validates molecular weight with <5 ppm error .
- TLC (Rf comparison): Used to monitor reaction progress and purity during column chromatography .
Properties
IUPAC Name |
5-(2,5-dimethylpyrrol-1-yl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-10-3-4-11(2)16(10)13-5-6-14-12(9-13)7-8-15-14/h3-9,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOULQHBHFWLGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC3=C(C=C2)NC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435313 | |
Record name | 5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151273-51-7 | |
Record name | 5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.